molecular formula C12H8ClF3S B13978722 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene

5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene

Cat. No.: B13978722
M. Wt: 276.71 g/mol
InChI Key: YZXJXLWFXUMNEZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with chloromethyl, phenyl, and trifluoromethyl groups. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene can be achieved through various methods. One common approach involves the functionalization of the thiophene ring. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis are typical methods used to prepare thiophene derivatives . These reactions often involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale reactions using readily available starting materials and efficient catalysts. For example, the direct fluorination of thiophene with molecular fluorine or the use of electrophilic fluorinating agents like SF₃⁺ can be employed to introduce trifluoromethyl groups . The chloromethylation and phenylation steps can be carried out using chloromethylating agents and aryl halides, respectively, under appropriate conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted thiophenes, while coupling reactions can produce biaryl or polyaryl compounds .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light absorption, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H8ClF3S

Molecular Weight

276.71 g/mol

IUPAC Name

5-(chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene

InChI

InChI=1S/C12H8ClF3S/c13-7-9-6-10(8-4-2-1-3-5-8)11(17-9)12(14,15)16/h1-6H,7H2

InChI Key

YZXJXLWFXUMNEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)CCl)C(F)(F)F

Origin of Product

United States

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